(3-(Benzyloxy)-2-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)-2-nitrophenyl)methanol is an organic compound with the molecular formula C14H13NO4 It is characterized by a benzyl ether group attached to a nitrophenyl methanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-2-nitrophenyl)methanol typically involves the nitration of benzyl-protected phenol followed by reduction and subsequent functional group transformations. One common synthetic route includes:
Nitration: Benzyl-protected phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Functional Group Transformation: The amine group is converted to the desired methanol derivative through a series of reactions involving protection and deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-(Benzyloxy)-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: (3-(Benzyloxy)-2-nitrobenzoic acid)
Reduction: (3-(Benzyloxy)-2-aminophenyl)methanol
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
(3-(Benzyloxy)-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-2-nitrophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The benzyl ether group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
(3-(Benzyloxy)-2-aminophenyl)methanol: Similar structure but with an amine group instead of a nitro group.
(3-(Benzyloxy)-2-hydroxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a nitro group.
(3-(Benzyloxy)-2-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: (3-(Benzyloxy)-2-nitrophenyl)methanol is unique due to the presence of both a benzyl ether and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthesis and research.
Properties
CAS No. |
68847-71-2 |
---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(2-nitro-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H13NO4/c16-9-12-7-4-8-13(14(12)15(17)18)19-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
InChI Key |
UIXAKMZCPVESPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.